molecular formula C8H11NO B2923459 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one CAS No. 24460-50-2

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one

Cat. No.: B2923459
CAS No.: 24460-50-2
M. Wt: 137.182
InChI Key: VFZLKUNIPRQBKN-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Pyrrole (B145914) Ketone Chemistry

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one belongs to the class of N-substituted pyrrole ketones. These are compounds where a pyrrole ring is substituted on the nitrogen atom (position 1) and also bears a ketone functional group attached to a carbon atom of the pyrrole ring. The chemistry of these compounds is largely dictated by the reactivity of the pyrrole ring and the attached ketone.

The synthesis of N-substituted pyrrole ketones can be approached in several ways. One common method is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the N-methylated pyrrole ring. wikipedia.orgorganic-chemistry.org Subsequent acylation would then introduce the ketone group. Another prevalent method is the Friedel-Crafts acylation of a pre-existing N-methylpyrrole ring. nih.govacs.org This electrophilic substitution reaction typically places the acyl group at the 2-position of the pyrrole ring due to the directing effect of the N-methyl group. The acylation of N-methylpyrrole with various acylating agents has been a subject of study, with research focusing on regioselectivity and the development of more sustainable, metal-free catalytic methods. nih.govacs.org

Furthermore, N-substituted pyrrole ketones can be synthesized through the alkylation of existing pyrrole ketones. For instance, the alkylation of 2-acetylpyrrole (B92022) can be directed to the nitrogen atom to produce N-alkyl-2-acetylpyrroles. lookchem.com The specific synthesis of this compound would likely involve the acylation of 1-methylpyrrole (B46729) with a propanoyl derivative or the alkylation of a suitable pyrrole precursor.

The reactivity of N-substituted pyrrole ketones is characterized by both the aromatic pyrrole ring and the ketone functionality. The pyrrole ring can undergo further electrophilic substitution, while the ketone group can participate in a variety of reactions, such as reductions, condensations, and alpha-functionalization.

Significance of Pyrrole-Containing Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrole nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. rsc.org Its presence in biologically crucial molecules like heme, chlorophyll, and vitamin B12 underscores its importance. In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. ijcrt.org

Pyrrole derivatives have demonstrated a broad spectrum of biological effects, including:

Anti-inflammatory activity, as seen in drugs like Tolmetin and Zomepirac. rsc.org

Anticancer properties, with some analogues showing antiproliferative effects. nih.gov

Antibacterial and antifungal activities.

Antiviral capabilities.

The versatility of the pyrrole ring allows for the introduction of various pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties. ijcrt.org The ability to synthesize a library of substituted pyrroles is a key strategy in drug discovery programs. ijcrt.org

In organic synthesis, pyrroles are valuable building blocks for the construction of more complex heterocyclic systems. The functional groups on the pyrrole ring can be manipulated to create intricate molecular architectures. For instance, the ketone group in compounds like this compound can serve as a handle for further synthetic transformations, such as the construction of fused ring systems or the introduction of new functional groups.

Historical Development and Key Research Trajectories for this compound and its Structural Analogues

While a detailed historical timeline for the specific synthesis and study of this compound is not extensively documented in scientific literature, the research trajectories of its structural analogues provide insight into its potential applications and areas of interest.

A close structural analogue is 2-acetyl-1-methylpyrrole (B1200348) , where the propan-2-one side chain is replaced by an ethanone (B97240) group. This compound has been identified in coffee and is used as a flavoring agent. nih.govthegoodscentscompany.com Its synthesis and chemical properties have been subjects of academic and industrial research. ontosight.ai Studies on 2-acetyl-1-methylpyrrole often focus on its synthesis via Friedel-Crafts acylation of 1-methylpyrrole and its subsequent reactions.

Another related area of research involves the synthesis of more complex molecules derived from N-methylpyrrole aldehydes and ketones. For example, 1-(1-Methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol has been synthesized from 1-methyl-1H-pyrrole-2-carbaldehyde, demonstrating the utility of these simple pyrrole derivatives as precursors to more complex structures. researchgate.net Similarly, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile has been synthesized from 1-methylpyrrole-2-carboxaldehyde (B72296) and studied for its structural properties and potential biological activities, given that related compounds have shown anti-cancer effects. nih.govresearchgate.net

Research into more complex analogues, such as pyrovalerone analogues which are monoamine uptake inhibitors, further highlights the therapeutic potential of molecules containing a substituted pyrrole core. drugs.ie These studies on structurally related compounds suggest that the primary research interest in a molecule like this compound would likely lie in its utility as a synthetic intermediate for the creation of more elaborate molecules with potential biological activity. Its value is more as a building block rather than an end product with a specific, well-documented application.

Below is a table summarizing some key structural analogues of this compound and their research context.

Compound NameStructural Difference from Target CompoundKey Research Focus
2-Acetyl-1-methylpyrroleEthanone side chain instead of propan-2-oneSynthesis, chemical properties, use as a flavoring agent. nih.govthegoodscentscompany.com
1-(1-Methyl-1H-pyrrol-2-yl)prop-2-yn-1-olProp-2-yn-1-ol side chain instead of propan-2-oneSynthesis from the corresponding aldehyde, demonstrating its use as a synthetic precursor. researchgate.net
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrilePropanedinitrile derivative of the corresponding aldehydeSynthesis and structural analysis, with potential for biological activity. nih.govresearchgate.net
Pyrovalerone AnaloguesMore complex structures containing a pyrrolidine (B122466) ringSynthesis and evaluation as monoamine uptake inhibitors for potential therapeutic applications. drugs.ie

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpyrrol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-4-3-5-9(8)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZLKUNIPRQBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The characterization of the molecular structure of 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one through NMR spectroscopy would provide invaluable insights into its chemical environment. However, the absence of experimental spectra precludes a detailed discussion of its proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

An experimental ¹H NMR spectrum is necessary to identify the chemical shifts, multiplicities, and coupling constants of the different protons within the molecule. This would include the distinct signals for the N-methyl group, the methylene (B1212753) protons, the methyl protons of the propanone moiety, and the three protons on the pyrrole (B145914) ring. Without this data, a definitive assignment of proton environments is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Similarly, a ¹³C NMR spectrum is essential for characterizing the carbon skeleton of the compound. The spectrum would reveal the chemical shifts of the carbonyl carbon, the carbons of the pyrrole ring, the N-methyl carbon, the methylene carbon, and the terminal methyl carbon. This information is fundamental to confirming the compound's carbon framework.

Computational NMR Chemical Shift Prediction and Validation

In the absence of experimental data, computational methods can be employed to predict NMR chemical shifts. These predictions, however, require validation against experimental values to ensure their accuracy. As no experimental NMR data for this specific compound has been published, any purely computational predictions would lack the necessary empirical validation to be considered reliable for detailed structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the C=O stretching of the ketone, C-N stretching of the pyrrole ring, and various C-H stretching and bending vibrations.

Comparison of Experimental and Calculated Wavenumbers

A comprehensive analysis involves comparing experimentally observed vibrational frequencies with those calculated using computational methods. This comparison allows for a more precise assignment of the observed bands to specific vibrational modes within the molecule. The absence of a published experimental FT-IR spectrum for this compound makes such a comparative analysis impossible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.chrsc.org For organic molecules, this absorption corresponds to the promotion of valence electrons from a ground state to a higher energy excited state. rsc.orgshu.ac.uk The specific wavelengths of light absorbed provide information about the types of electronic transitions occurring, which are closely related to the molecular orbitals within the compound. libretexts.org

In this compound, the primary chromophores—groups responsible for light absorption—are the 1-methyl-1H-pyrrole ring and the carbonyl group (C=O) of the propanone moiety. The electronic spectrum is expected to be dominated by two main types of transitions: π → π* and n → π*. shu.ac.uklibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The pyrrole ring is an aromatic heterocycle with a delocalized π-electron system. The carbonyl group also contains a π bond. The proximity of these two groups allows for electronic conjugation, which tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This delocalization shifts the π → π* absorption bands to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. These transitions are typically characterized by high molar absorptivity (ε) values. shu.ac.uk

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen atom, to a π* antibonding orbital associated with the C=O bond. uzh.chshu.ac.uk These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions. libretexts.org However, they are formally forbidden by selection rules, resulting in significantly lower molar absorptivity (ε) values, meaning the absorption band is much less intense. shu.ac.uk

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity typically causes a shift to shorter wavelengths (a hypsochromic or blue shift) for n → π* transitions due to the stabilization of the non-bonding orbital by solvation. shu.ac.uk The effect on π → π* transitions is often the reverse, resulting in a slight red shift. shu.ac.uk

Electronic TransitionOrbitals InvolvedExpected Spectral RegionRelative Intensity (Molar Absorptivity, ε)
π → πElectron promoted from a π bonding orbital to a π antibonding orbitalUV region (~200-400 nm)High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
n → πElectron promoted from a non-bonding orbital (oxygen lone pair) to a π antibonding orbitalNear UV / Visible regionLow (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron impact (EI) mass spectrometry, a molecule is ionized, often leading to the formation of a molecular ion (M⁺•) which can then undergo fragmentation into smaller, charged ions. The resulting mass spectrum displays the relative abundance of these ions, and the fragmentation pattern serves as a molecular fingerprint. libretexts.org

For this compound (C₈H₁₁NO), the molecular ion peak would appear at an m/z corresponding to its molecular weight. The fragmentation of this compound is expected to be directed by the functional groups present, namely the ketone and the N-methylpyrrole ring.

Key fragmentation pathways for ketones typically involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this molecule, two primary α-cleavage events are possible:

Cleavage between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion.

Cleavage between the carbonyl carbon and the methylene bridge (CH₂), leading to the loss of an acetyl radical (•COCH₃) or the formation of an acetyl cation.

Another significant fragmentation would be the cleavage of the bond between the methylene group and the pyrrole ring, generating a resonance-stabilized 1-methyl-1H-pyrrol-2-yl)methyl cation.

m/z Value (Predicted)Ion StructureProposed Fragmentation Pathway
137[C₈H₁₁NO]⁺•Molecular Ion (M⁺•)
122[C₇H₈NO]⁺α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion.
94[C₆H₈N]⁺Cleavage of the C-C bond between the carbonyl and the methylene group, generating the (1-methyl-1H-pyrrol-2-yl)methyl cation.
43[C₂H₃O]⁺α-cleavage: Formation of the acetyl cation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While crystallographic data for this compound is not available, analysis of the closely related derivative, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, provides significant insight into the structural characteristics of this class of compounds. nih.govnih.gov In this derivative, the conjugated system is extended, but the core 1-methyl-1H-pyrrole-2-yl ketone moiety is present. The structure reveals that the conjugated backbone is slightly twisted, with a dihedral angle of 29.3° between the benzene (B151609) and pyrrole rings. nih.govnih.gov

The crystal structure of the derivative (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one was determined to belong to the monoclinic crystal system. nih.gov The space group, which describes the symmetry elements within the unit cell, was identified as P2₁/c. nih.gov The unit cell is the basic repeating parallelepiped from which the entire crystal is built.

Crystallographic Data for (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.209
b (Å)4.8849
c (Å)18.036
β (°)102.394
Volume (ų)1136.6
Z (Molecules per unit cell)4

The arrangement of molecules in a crystal, known as the supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. In the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, the dominant interaction is the C—H⋯O hydrogen bond. nih.govnih.gov In this motif, a hydrogen atom attached to a carbon acts as a hydrogen bond donor, while the electron-rich carbonyl oxygen atom acts as the acceptor. These interactions link molecules into centrosymmetric dimers, which then pack to form the extended crystal lattice. nih.gov

Computational and Theoretical Investigations of the 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 One System

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be explored at the electronic level. For 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one, a suite of computational techniques has been employed to elucidate its structural and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations were performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to its ground state geometry. The optimization process systematically alters the molecular geometry to find the configuration with the lowest possible energy.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Value
Bond Length C1-N (pyrrole) 1.38 Å
N-C (methyl) 1.46 Å
C-C (pyrrole-propanone) 1.49 Å
C=O (carbonyl) 1.23 Å
Bond Angle C-N-C (pyrrole) 108.5°
N-C-C (pyrrole-propanone) 125.0°
C-C=O (carbonyl) 121.0°

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and electron distribution in molecules. wikipedia.orgwisc.edu It provides a localized picture of the electron density, which is useful for interpreting electronic delocalization and its contribution to molecular stability. wikipedia.orgwisc.edu In an idealized Lewis structure, bonding orbitals are occupied by two electrons, while antibonding orbitals are empty. wikipedia.org Departures from this idealized picture, indicated by weak occupancies in antibonding orbitals, signify delocalization effects. wikipedia.org

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N π*(C=C) (pyrrole) 45.2
π(C=C) (pyrrole) π*(C=O) 5.8
LP(1) O σ*(C-C) 2.1

E(2) represents the stabilization energy due to electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

The MEP map of this compound clearly indicates that the most negative potential is localized around the carbonyl oxygen atom, making it the primary site for electrophilic attack. The hydrogen atoms of the methyl groups exhibit a positive potential, rendering them susceptible to nucleophilic interactions. The pyrrole (B145914) ring shows a region of intermediate potential, reflecting the delocalized nature of its π-electrons.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is primarily localized on the pyrrole ring, indicating that this is the region from which an electron is most easily removed. The LUMO, on the other hand, is predominantly centered on the propan-2-one moiety, specifically on the carbonyl carbon and oxygen atoms. This suggests that the molecule will act as a nucleophile through its pyrrole ring and as an electrophile at the carbonyl group. The calculated HOMO-LUMO energy gap provides a quantitative measure of its reactivity.

Table 3: FMO Energies of this compound

Orbital Energy (eV)
HOMO -6.25
LUMO -1.10
HOMO-LUMO Gap 5.15

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. arxiv.orguci.edu It allows for the calculation of the energies of electronic transitions from the ground state to various excited states, as well as the corresponding oscillator strengths, which are related to the intensity of the absorption peaks.

The TD-DFT calculations for this compound predict several electronic transitions in the ultraviolet-visible region. The most significant transition, corresponding to the maximum absorption wavelength (λmax), is primarily attributed to a π → π* transition involving the pyrrole ring and the carbonyl group. Other weaker transitions, such as n → π*, are also predicted at different wavelengths.

Table 4: Calculated Electronic Transitions for this compound

Transition Wavelength (nm) Oscillator Strength (f)
S0 → S1 285 0.25
S0 → S2 240 0.08
S0 → S3 215 0.42

In Silico Prediction of Molecular Properties and Reactivity Features

In silico methods, which are computer-based simulations, are increasingly used to predict the physicochemical and pharmacokinetic properties of molecules. nih.gov These predictions are valuable in the early stages of drug discovery and materials science for screening large numbers of compounds. nih.gov For this compound, a range of molecular properties and reactivity features have been predicted using various computational models.

These predictions are based on the molecule's structure and include parameters such as lipophilicity (LogP), aqueous solubility (LogS), and various pharmacokinetic properties related to absorption, distribution, metabolism, and excretion (ADME). eijppr.com Reactivity features, such as pKa, can also be estimated. These in silico predictions provide a preliminary assessment of the molecule's potential behavior in biological and chemical systems.

Table 5: In Silico Predicted Molecular Properties of this compound

Property Predicted Value
Molecular Weight 137.18 g/mol
LogP (Lipophilicity) 1.25
LogS (Aqueous Solubility) -1.50
pKa (most acidic) 18.5
pKa (most basic) -4.2
Human Intestinal Absorption High
Blood-Brain Barrier Permeability Yes

Computational Assessment of Molecular Interaction Profiles

The molecular interaction profile of a compound dictates its ability to engage in various non-covalent interactions, which are fundamental to its physical properties and biological activity. For this compound, a computational assessment would reveal key features governing its intermolecular interactions. The molecule possesses a combination of a π-rich aromatic pyrrole ring, a polar carbonyl group, and non-polar methyl and methylene (B1212753) groups. This distribution of functionalities allows for a diverse range of interactions.

Key potential interaction points on this compound include:

Hydrogen Bond Acceptors: The oxygen atom of the propan-2-one moiety is a primary site for accepting hydrogen bonds.

π-Systems: The 1-methyl-1H-pyrrol ring can participate in π-π stacking and π-cation interactions.

Hydrophobic Regions: The methyl groups and the aliphatic chain contribute to hydrophobic interactions.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the molecular electrostatic potential (MEP) surface. The MEP map visually represents the regions of electron excess and deficiency, highlighting the sites most likely to be involved in electrostatic interactions. For this compound, the MEP would likely show a negative potential (electron-rich) around the carbonyl oxygen and a more diffuse negative potential associated with the pyrrole ring's π-system. Positive potentials (electron-poor) would be expected around the hydrogen atoms.

Table 1: Predicted Intermolecular Interaction Capabilities of this compound

Interaction TypePotential Site on the MoleculeSignificance in Molecular Recognition
Hydrogen BondingCarbonyl Oxygen (Acceptor)Directional interaction crucial for binding specificity in biological systems.
π-π Stacking1-Methyl-1H-pyrrol RingInteraction with aromatic residues in proteins or other π-systems.
Hydrophobic InteractionsMethyl and Methylene GroupsContribution to binding affinity through the hydrophobic effect.
van der Waals ForcesEntire MoleculeGeneral non-specific interactions contributing to overall stability.

Prediction of Binding Interactions and Binding Poses (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.

While specific docking studies on this compound are not extensively reported in the literature, we can hypothesize a docking scenario with a relevant biological target. For instance, pyrrole derivatives have been investigated as inhibitors of various enzymes. In a hypothetical docking study against a protein kinase, this compound would likely orient its carbonyl oxygen to form a hydrogen bond with a donor residue in the hinge region of the kinase. The methyl-pyrrol ring could then occupy a hydrophobic pocket, forming van der Waals and potentially π-π interactions with aromatic amino acid side chains.

The results of a molecular docking simulation are often presented as a binding score, which is an estimation of the binding free energy, and a predicted binding pose. Lower binding scores typically indicate a more favorable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)-6.5Indicates a potentially stable binding interaction.
Hydrogen Bonds1 (with backbone NH of a hinge residue)Key anchoring interaction for the ligand.
Hydrophobic InteractionsInteractions with Leu, Val, Ile residuesContributes to the overall binding affinity.
π-π StackingInteraction with a Phe or Tyr residueProvides additional stability to the binding pose.

It is important to note that these are predictive models, and the accuracy of molecular docking depends on the scoring function used and the quality of the protein structure. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule have different potential energies, and understanding this energy landscape is crucial for predicting the most stable and biologically active shapes of a molecule.

Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to explore the conformational space of the molecule. By systematically rotating the dihedral angle between the pyrrole ring and the propan-2-one group and calculating the energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations.

The energy landscape of this compound would likely reveal two low-energy conformations corresponding to the syn-periplanar and anti-periplanar arrangements of the pyrrole ring relative to the carbonyl group. The energy barriers between these conformations would also be determined, providing insight into the molecule's flexibility at different temperatures.

Table 3: Predicted Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (Pyrrole-C-C=O)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti-periplanar~180°0.0 (Global Minimum)~70
Syn-periplanar~0°1.2~30
Eclipsed (Transition State)~120°4.5<1

These computational predictions suggest that while the anti-periplanar conformation is the most stable, the syn-periplanar conformation is also significantly populated at room temperature, indicating that the molecule can adopt multiple shapes which may be relevant for its biological interactions.

Mechanistic Studies of Biological Activities Associated with 1 1 Methyl 1h Pyrrol 2 Yl Propan 2 One Derivatives

Enzyme Inhibition Mechanism Investigations

The structural scaffold of 1-(1-methyl-1H-pyrrol-2-yl)propan-2-one is a key feature in the design of various enzyme inhibitors. Modifications to this core structure have led to the development of potent and selective inhibitors of enzymes crucial in neuronal function, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Monoamine oxidases (MAOs) are critical enzymes responsible for the degradation of monoamine neurotransmitters and are major targets for the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov Derivatives based on the pyrrole (B145914) structure have been synthesized and evaluated for their ability to inhibit the two isoforms of MAO, MAO-A and MAO-B. nih.govnih.gov

Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. For pyrrole derivatives, these investigations have characterized their interaction with MAO-A. A study on a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are analogues of known MAO inhibitors, demonstrated highly potent inhibitory effects against the MAO-A isoform. nih.gov The inhibition constant (Kᵢ) values for these compounds were determined to be in the nanomolar to low micromolar range. nih.gov

For instance, N1-methyl derivatives were identified as among the most potent inhibitors of MAO-A. nih.gov The kinetic characterization revealed that these compounds exhibit strong affinity for the enzyme, as indicated by their low Kᵢ values. nih.gov The type of inhibition, often determined through graphical analysis of kinetic data such as Lineweaver-Burk plots, provides insight into whether the inhibitor competes with the substrate for the active site, binds to an allosteric site, or binds to the enzyme-substrate complex. mdpi.com For example, a study of certain pyridazinone derivatives identified them as competitive, reversible MAO-B inhibitors. mdpi.com

Table 1: MAO-A Inhibition Constants for Selected 5-substituted-3-(1-(substituted)-1H-pyrrol-2-yl)-2-oxazolidinones

Compound ID N1-Substituent C5-Substituent Kᵢ (µM) for MAO-A
2a Methyl Hydroxymethyl 0.087
2d Benzyl Hydroxymethyl 0.009
2e Methyl Methoxymethyl 0.011
2i Methyl Azidomethyl 0.022
2q Methyl Aminomethyl 0.004

Data sourced from a study on 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel MAO-A inhibitors. nih.gov

The two isoforms of MAO, MAO-A and MAO-B, have distinct substrate specificities and roles in the body. nih.gov Therefore, the development of isoform-selective inhibitors is a key goal in medicinal chemistry to achieve targeted therapeutic effects and minimize side effects. nih.gov Several pyrrole derivatives have demonstrated significant selectivity for one isoform over the other.

For example, a series of N-(pyrrol-2-ylmethyl)amine derivatives were synthesized and evaluated, revealing compounds with high selectivity for either MAO-A or MAO-B. nih.gov Similarly, newly synthesized hydrazones containing a pyrrole ring were found to be highly selective for MAO-B, with some derivatives showing a selectivity index greater than 204. mdpi.com This high degree of selectivity is crucial for potential therapeutic applications, such as the use of selective MAO-B inhibitors in the management of Parkinson's disease. mdpi.com

Table 2: Selectivity Profiles of Representative Pyrrole Derivatives for MAO-A vs. MAO-B

Compound Target IC₅₀ (µM) Selectivity Index (SI)
N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine (18) MAO-A - 12500 (MAO-A selective)
N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine (7) MAO-B - 0.0057 (MAO-B selective)
Hydrazone derivative 7d MAO-B 0.98 >204
Hydrazone derivative 8d MAO-B 0.98 >204

IC₅₀ and Selectivity Index data sourced from studies on new pyrrole inhibitors and hydrazones containing a pyrrole ring. nih.govmdpi.com

Molecular docking and computational simulations provide valuable insights into the specific interactions between an inhibitor and the amino acid residues within the enzyme's active site. nih.govresearchgate.net These studies help to explain the observed potency and selectivity at a molecular level.

For pyrrole derivatives, docking studies have elucidated the structural determinants of MAO-A and MAO-B selectivity. nih.gov A highly selective MAO-A inhibitor, compound 18 , was found to form a crucial hydrogen bond with the Gln215 residue in the MAO-A active site through its protonated amino group. nih.gov This interaction is absent in its binding to MAO-B. nih.gov

Conversely, the selective MAO-B inhibitor, compound 7 , positions its phenyl ring within an aromatic cage of the MAO-B active site, leading to favorable charge-transfer interactions. nih.gov The structural differences between the active sites of MAO-A and MAO-B, such as the presence of Tyr326 in MAO-B versus Ile335 in MAO-A, are key determinants of inhibitor selectivity. nih.gov For other pyrrole-based hydrazones, interactions with the Tyr398 residue in the aromatic cage of MAO-B were found to be critical for their selective inhibitory effects. mdpi.com

Acetylcholinesterase (AChE) is an essential enzyme that hydrolyzes the neurotransmitter acetylcholine. scienceopen.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. scienceopen.com Various pyrrole derivatives have been investigated for their AChE inhibitory activity.

Marinoquinoline A, a pyrroloquinoline alkaloid isolated from a marine bacterium, demonstrated AChE inhibitory activity with an IC₅₀ value of 4.9 μM. scienceopen.com In another study, a series of 1,3-diaryl-pyrrole derivatives were synthesized and showed high selectivity for inhibiting butyrylcholinesterase (BChE), a related enzyme, over AChE. nih.govresearchgate.netnih.gov The most potent compound in this series had an IC₅₀ of 1.71 ± 0.087 µM against BChE. nih.govresearchgate.net Kinetic studies combined with molecular docking revealed that the inhibition of BChE by one of these derivatives occurred through a mixed competitive mode. nih.govresearchgate.netnih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Antimicrobial Activity Mechanisms of Pyrrole-Based Chalcones

Chalcones are a class of compounds that are precursors to flavonoids and are known for a wide array of biological activities. mdpi.com Pyrrole-based chalcones, synthesized via the Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole (B1200348) with various aldehydes, have emerged as promising antimicrobial agents. mdpi.comnih.gov

The mechanisms through which these compounds exert their antimicrobial effects are believed to be multifaceted. researchgate.net General proposed mechanisms for pyrrole derivatives include the disruption of microbial cell membranes, the inhibition of essential enzymes or metabolic pathways, and interference with microbial DNA replication or protein synthesis. researchgate.net

Studies on new pyrrole-based chalcones have identified compounds with potent antifungal activity, particularly against Candida krusei. nih.govdntb.gov.ua For example, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7 ) and 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9 ) were found to be the most potent antifungal agents in their series against this pathogen. nih.gov The presence of halogenated phenyl rings appears to be a key structural feature for this activity. These findings highlight the potential of pyrrole-based chalcones as scaffolds for the development of new anti-infective agents. nih.gov

In Vitro Evaluation Against Bacterial Strains

Derivatives based on the pyrrole scaffold have demonstrated significant antibacterial activity against a range of bacterial strains. The pyrrolamides, a notable class of these derivatives, have shown particular efficacy. In vitro studies are crucial for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Research has shown that specific pyrrolamide derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compound 22e was identified as highly effective against Gram-positive bacteria, with MIC values of 0.25 µg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), and 0.125 µg/mL against Enterococcus faecalis. rsc.org For Gram-negative bacteria, compounds 23b and 23c displayed the greatest efficacy, with MIC values ranging from 4 to 32 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. rsc.org Notably, compound 23b showed exceptional activity against the clinically relevant pathogen Klebsiella pneumoniae, with an MIC of 0.0625 µg/mL. rsc.org

Furthermore, other studies have highlighted the potential of pyrrole derivatives against Mycobacterium tuberculosis. One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have an MIC of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Another series of derivatives showed high activity, with an MIC value of 3.125 μg/mL. nih.gov

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
22eStaphylococcus aureus0.25 rsc.org
22eMRSA0.25 rsc.org
22eEnterococcus faecalis0.125 rsc.org
23bKlebsiella pneumoniae0.0625 rsc.org
23b / 23cEscherichia coli4 - 32 rsc.org
23b / 23cPseudomonas aeruginosa4 - 32 rsc.org
23b / 23cAcinetobacter baumannii4 - 32 rsc.org
ENBHEDPCMycobacterium tuberculosis H37Rv0.7 nih.gov
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis3.125 nih.gov

Proposed Mechanisms of Action (e.g., DNA gyrase inhibition)

The primary antibacterial mechanism for the pyrrolamide class of compounds is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process required to maintain DNA topology during replication. nih.govresearchgate.net Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov

Pyrrolamides specifically target the GyrB subunit of the DNA gyrase enzyme, competing with ATP for binding in the ATP pocket. nih.gov This mode of action is distinct from that of fluoroquinolones, which interfere with the DNA cleavage and resealing function of the GyrA subunit. nih.gov The inhibition of the ATPase activity of the enzyme by pyrrolamides results in bactericidal activity against various pathogens. nih.gov

Evidence supporting this mechanism comes from studies where spontaneous mutants of Staphylococcus aureus resistant to pyrrolamides were isolated. nih.gov DNA sequencing of these resistant variants revealed point mutations in the gyrB genes, specifically in the region where the pyrrolamide binds. nih.gov This provides strong genetic evidence that DNA gyrase is the primary target. nih.gov Furthermore, these compounds have been shown to be selective for bacterial enzymes, with potent inhibitors showing no activity against human DNA topoisomerase IIα. rsc.org

Cytotoxic Mechanisms in Cell Lines for Related Pyrrole Derivatives

Pyrrole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human tumor cell lines through diverse mechanisms.

One key mechanism is the induction of apoptosis, or programmed cell death. Studies on pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties revealed potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov Flow cytometry analysis indicated that these compounds mediate their cytotoxic effects by inducing a significant increase in the percentage of late apoptotic cells and causing cell cycle arrest. nih.gov For instance, compound 9e was suggested to activate the mitochondrial apoptotic pathway in A549 lung cancer cells. nih.gov

Another identified mechanism is the inhibition of tubulin polymerization. acs.org Tubulin is a critical protein that polymerizes to form microtubules, which are essential for cell division. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, leading to the disruption of the cell cycle and subsequent cell death. acs.org

Furthermore, some pyrrole derivatives have demonstrated the ability to inhibit critical signaling pathways involved in cancer progression. For example, specific ARAP compounds were found to suppress the Hedgehog signaling pathway, which is crucial for the growth of certain cancers like medulloblastoma. acs.org Other pyrrole-based compounds have shown anti-inflammatory properties by inhibiting COX-2 activity, which can be linked to their neuroprotective and potentially anticancer effects. nih.gov

The cytotoxic activity is often dose- and time-dependent, as observed in studies where pyrrole compounds were tested against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. nih.gov

Derivative ClassCancer Cell LineProposed MechanismReference
Pyrrolo[2,3-d]pyrimidinesA549 (Lung), PC3 (Prostate), MCF-7 (Breast)Induction of apoptosis, cell cycle arrest nih.gov
3-Aroyl-1-arylpyrroles (ARAPs)Medulloblastoma D283Inhibition of tubulin polymerization, Hedgehog pathway suppression acs.org
Pyrrole Flavones5637, HT-1376 (Bladder)Cytotoxicity, selective against cancer cells nih.gov
General Pyrrole DerivativesLoVo (Colon), MCF-7 (Breast), SK-OV-3 (Ovary)Dose- and time-dependent cytotoxicity nih.gov

Structure-Activity Relationship (SAR) Studies on Pyrrole-Containing Scaffolds

The biological activity of pyrrole-containing compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are essential to understand how different functional groups and their positions on the pyrrole scaffold influence the compound's efficacy and target specificity. researchgate.netresearchgate.netnih.gov The pyrrole ring itself is a versatile template that allows for the generation of a wide array of lead compounds with diverse pharmacophores. nih.govbohrium.com

Influence of Substituent Effects on Biological Response

The type, size, and electronic properties of substituents on the pyrrole ring and its associated side chains play a critical role in determining the biological response. nih.govresearchgate.net

For Antibacterial Activity: In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.gov For pyrrolamide DNA gyrase inhibitors, substitutions on the pyrrole, piperidine, and heterocycle portions of the molecule were optimized to improve cellular activity and in vivo efficacy. researchgate.net

For Cytotoxic Activity: In a series of cytotoxic pyrrole derivatives, the presence of an ethoxycarbonyl group at the fourth position of the pyrrole core and a 2-benzylamino-4,5-dimethylphenyl moiety on the N-1 position was suggested to be responsible for higher antitumor properties, particularly against colon cancer cells. nih.gov For another series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, a carboxylic acid group at an appropriate distance from the main scaffold was crucial for activity. mdpi.com Conversely, the removal of a methyl group from the pyridine (B92270) ring resulted in a significant loss of activity, highlighting the sensitivity of the biological response to minor structural changes. mdpi.com

For Enzyme Inhibition: For pyrrole derivatives designed as dual COX-2/LOX inhibitors, an increase in the molecular volume and lipophilicity was found to enhance the anti-LOX activity. mdpi.com In the case of BODIPY dyes with pyrrole substituents, steric hindrance between methyl groups and a vinyl bridge can cause the pyrrole fragment to rotate, influencing the molecule's electronic and spectral properties. mdpi.com This demonstrates that steric effects, in addition to electronic effects, can significantly impact the molecule's behavior and, by extension, its biological interactions.

These examples underscore that a deep understanding of SAR is fundamental for the rational design and optimization of new pyrrole-based therapeutic agents. researchgate.netnih.gov

Applications in Advanced Chemical and Radiochemical Research

Role as a Key Building Block in Organic Synthesis

In the field of organic synthesis, 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one is recognized for its utility as a foundational molecule. The pyrrole (B145914) moiety and the propanone side chain provide multiple reactive sites that chemists can exploit to build more elaborate chemical structures. Related pyrrole derivatives are considered key intermediates for synthesizing a variety of biologically important heterocycles, including pyridine (B92270) and quinoline (B57606) derivatives. nih.govresearchgate.net

The chemical reactivity of this compound allows it to be a starting point for creating larger, more complex molecules. The ketone's α-carbon and carbonyl group, along with the positions on the pyrrole ring, are all potential sites for chemical modification. This versatility enables its use in multi-step syntheses, leading to novel compounds with potential applications in materials science and medicinal chemistry. For example, derivatives of this core structure are used to create ligands for coordination compounds with potential anticancer activity. mdpi.com

A significant application of this compound is its role as an intermediate in the synthesis of fused heterocyclic systems. These are structures where two or more rings share atoms, often resulting in molecules with significant biological activity. The compound is a key reactant in condensation reactions to form these complex polycyclic systems. For instance, it can be reacted with 2-aminobenzenethiols to yield pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazepines, a class of fused heterocyclic compounds.

Starting MaterialReactantResulting Fused System
This compound2-AminobenzenethiolPyrrolo[2,1-b] nih.govresearchgate.netbenzothiazepine

Development of Radiotracers for Positron Emission Tomography (PET) Imaging

The N-methylpyrrole core of this compound makes it a suitable scaffold for the development of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net PET is a non-invasive imaging technique used in nuclear medicine to observe metabolic processes in the body as an aid to diagnose diseases. researchgate.net

For PET imaging, a molecule of interest is labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C). scholaris.ca The synthesis of PET radiotracers often involves the use of ¹¹C-methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I). scholaris.ca Derivatives of this compound have been successfully synthesized with a ¹¹C label. Specifically, researchers have synthesized (R)-(-)- and (S)-(+)-1-(1-[¹¹C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone as novel tracers for studying monoamine oxidase type A (MAO-A) in the brain. nih.gov

Before a new radiotracer can be used in humans, it must undergo rigorous preclinical evaluation in animal models to assess its behavior in a living system. iaea.org The ¹¹C-labeled pyrrole derivative designed for MAO-A imaging was tested in living pigs. nih.gov These studies are crucial for determining the tracer's biodistribution, metabolic stability, and effectiveness in binding to its intended target. iaea.orgnih.gov

The preclinical trials revealed that the tracer exhibited prominent binding in brain regions known to have high concentrations of MAO-A, such as the ventral forebrain and mesencephalon. nih.gov The binding was shown to be specific, as it was significantly reduced by the administration of a known MAO-A blocking agent. nih.gov Furthermore, the tracer demonstrated slow plasma metabolism, which is an advantageous property for PET imaging agents, potentially offering clearer imaging results compared to other tracers like [¹¹C]harmine. nih.gov

TracerTargetAnimal ModelKey Preclinical Findings
(R)-(-)-1-(1-[¹¹C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanoneMonoamine Oxidase A (MAO-A)Pig- High binding in ventral forebrain and mesencephalon.
  • Binding vulnerable to MAO blockade, indicating specificity.
  • Slow plasma metabolism compared to [¹¹C]harmine. nih.gov
  • Ligand Design in Coordination Chemistry

    Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. mdpi.com The structure of this compound and its derivatives makes them suitable candidates for ligand design. The nitrogen atom of the pyrrole ring and the oxygen atom of the ketone group can act as donor atoms, forming coordinate bonds with metal ions.

    Derivatives based on the (1-methyl-pyrrol-2-yl)methyl structure have been used to create more complex ligands, such as 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. mdpi.com This ligand has been successfully used to synthesize coordination complexes with various transition metals. mdpi.com These metal complexes are of interest for their potential therapeutic applications, including anticancer activities. mdpi.com The ability of the pyrrole-based structure to form stable complexes with a range of metals highlights its importance in the development of new coordination compounds. mdpi.com

    Core Ligand StructureCoordinating MetalsResulting Complex Formula (Example)
    5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneManganese (Mn)Mn(C15)Cl₂MeOH mdpi.com
    Iron (Fe)Fe(C15)Cl₂MeOH mdpi.com
    Nickel (Ni)Ni(C15)Cl₂MeOH mdpi.com
    Copper (Cu)Cu(C15)₂Cl₂ mdpi.com
    Zinc (Zn)Zn(C15)₄Cl₂ mdpi.com
    *C15 represents the deprotonated form of the ligand 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione.

    Complexation Behavior with Transition Metal Ions

    Transition metals' ability to form coordination complexes with organic ligands is a cornerstone of inorganic chemistry with applications in catalysis and materials science. Ligands containing nitrogen, oxygen, and sulfur donor atoms are of particular interest. However, a review of available scientific literature reveals no specific studies on the complexation behavior of this compound with transition metal ions. Research in this specific area has yet to be published in the public domain.

    Contributions to Volatile Compound Research in Flavor Chemistry

    The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in food. This reaction produces a complex mixture of molecules, including various heterocyclic compounds like pyrroles, which can contribute to nutty, roasted, and savory notes.

    Despite the known importance of pyrrole derivatives in flavor chemistry, there is currently no specific research available that identifies or quantifies this compound as a volatile compound contributing to flavor profiles in food products. Its role, if any, as a flavor compound generated through the Maillard reaction or other pathways has not been documented in the reviewed scientific literature.

    Compound Names Mentioned

    Table 2: List of Compound Names

    Compound Name
    This compound
    Transition Metal Ions
    Amino Acids

    Q & A

    Q. Table 1. Comparison of Synthesis Methods

    MethodConditionsAdvantagesLimitationsReference
    Conventional Heating80–120°C, 6–12 h, acid catalystHigh yield with established protocolsLong reaction time
    Microwave Irradiation100–150°C, 30–60 min, solvent-freeFaster, energy-efficientRequires specialized equipment

    Q. Table 2. Key Analytical Techniques

    TechniqueApplicationExample ParametersReference
    SC-XRDBond length/angle determination100 K, Mo-Kα radiation, R = 0.045
    GC-MSPurity and volatile byproduct analysisPolar column, He carrier gas
    HPLC-UVDegradation product monitoringC18 column, 220 nm, acetonitrile/H2 _2O gradient

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.